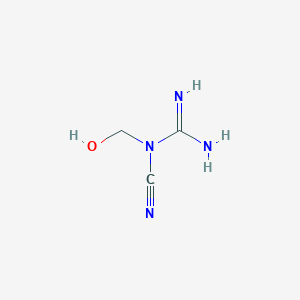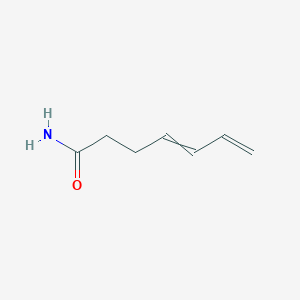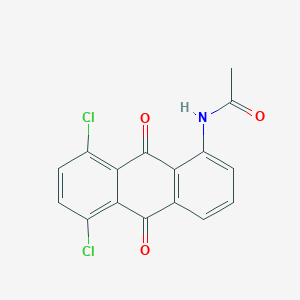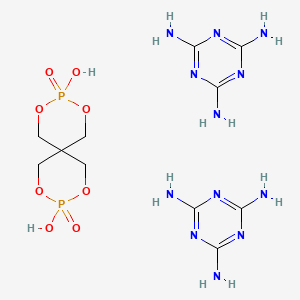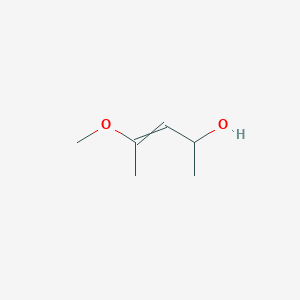
4-Methoxypent-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxypent-3-en-2-ol is an organic compound with the molecular formula C6H12O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a methoxy group and an enol functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxypent-3-en-2-ol can be synthesized through several methods. One common method involves the reduction of mesityl oxide using lithium aluminum hydride (LiAlH4) in dry diethyl ether under an inert nitrogen atmosphere. The reaction mixture is cooled to 0-10°C, and the mesityl oxide solution is added dropwise. After stirring for an hour, the reaction mixture is treated with ice water, sodium hydroxide solution, and water. The organic phase is then extracted, and the ether extracts are dried over anhydrous sodium sulfate. The volatiles are evaporated under reduced pressure to obtain pure this compound .
Industrial Production Methods
In an industrial setting, this compound can be produced through continuous reduction of mesityl oxide via hydrogen transfer from isopropyl alcohol over magnesium oxide. This method involves using a flow reactor where mesityl oxide and isopropyl alcohol are pumped separately and mixed in a reactor filled with glass beads and maintained at 250°C. The reaction is carried out under controlled pressure using a back-pressure regulator .
Chemical Reactions Analysis
Types of Reactions
4-Methoxypent-3-en-2-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different alcohols.
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in dry diethyl ether.
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various nucleophiles can be used to replace the methoxy group.
Major Products Formed
Reduction: Formation of different alcohols.
Oxidation: Formation of ketones or aldehydes.
Substitution: Formation of compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
4-Methoxypent-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxypent-3-en-2-ol involves its interaction with various molecular targets and pathways. The methoxy group and enol functional group allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylpent-3-en-2-ol: Similar structure but with a methyl group instead of a methoxy group.
4-Methylpent-3-en-1-ol: Similar structure but with a hydroxyl group at a different position.
4-Methoxypent-3-en-2-one: Similar structure but with a ketone group instead of an alcohol group
Uniqueness
4-Methoxypent-3-en-2-ol is unique due to its methoxy group, which imparts different chemical properties compared to similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
CAS No. |
65685-11-2 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
4-methoxypent-3-en-2-ol |
InChI |
InChI=1S/C6H12O2/c1-5(7)4-6(2)8-3/h4-5,7H,1-3H3 |
InChI Key |
RUECEFHYRAFTHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


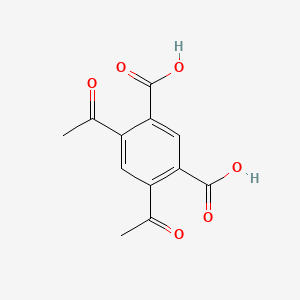
![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)
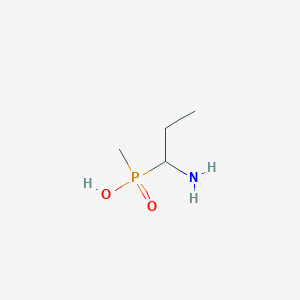
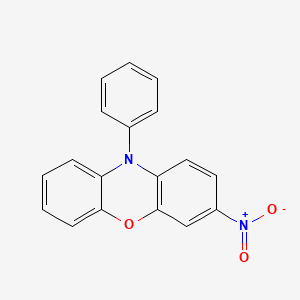
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
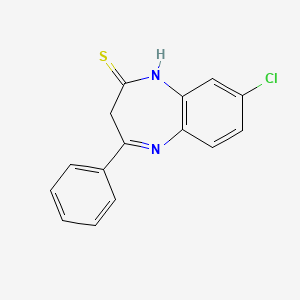
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
